2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine
Description
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
[5-(4-phenoxyphenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C16H14N4O/c17-20-16-11-18-15(10-19-16)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,17H2,(H,19,20) |
InChI Key |
VFHMTQPRCOVQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=C(C=N3)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Interactions
Pyrazine derivatives exhibit varied interactions depending on substituents:
- Hydrogen Bonding: The hydrazinyl group in 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine can act as both a hydrogen bond donor and acceptor, unlike methyl or ethyl substituents (e.g., 2,5-dimethylpyrazine), which primarily engage in hydrophobic interactions .
Comparison Table: Substituent Influence on Interactions
| Compound | Substituents | Key Interactions |
|---|---|---|
| 2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine | Hydrazinyl, 4-phenoxyphenyl | H-bonds, π-π stacking |
| 2,5-Dimethylpyrazine | Methyl groups | Hydrophobic, weak H-bond acceptance |
| 2-Ethyl-6-methylpyrazine | Ethyl, methyl | Volatile, Maillard reaction products |
| 2-Chloro-5-(difluoromethoxy)pyrazine | Chloro, difluoromethoxy | Halogen bonding, polar interactions |
Comparison Table: Functional Properties
| Compound | Key Functional Properties | Applications |
|---|---|---|
| 2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine | Protein binding, potential bioactivity | Pharmaceuticals, agrochemicals |
| 2,5-Dimethylpyrazine | Roasted aroma, high volatility | Food flavoring |
| 2-Hydroxy-5-methylpyrazine | Antimicrobial, polar solubility | Medicinal chemistry |
| 2-Methyl-3-isopropylpyrazine | Earthy aroma, bacterial biosynthesis | Diagnostic markers for pathogens |
Pharmaceutical Potential
Pyrazines with hydrazine derivatives, such as 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine, are under investigation for their ability to target multiple proteins, a trait observed in bioactive pyrazines from Maotai liquor . Their structural complexity may enable dual functionality, such as antimicrobial and anti-inflammatory effects .
Industrial Relevance
- Flavor Chemistry: While alkylpyrazines dominate flavor profiles in foods like coffee and soy sauce , the low volatility of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine limits its role in aroma but may stabilize it in non-volatile applications.
- Agrochemicals : Chloro- and difluoromethoxy-substituted pyrazines (e.g., 2-chloro-5-(difluoromethoxy)pyrazine) are used in pesticides , suggesting analogous applications for hydrazinyl derivatives.
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in ethanol or acetic acid at 80–100°C for 6–12 hours. A molar ratio of 1:2 (pyrazine:hydrazine hydrate) ensures complete substitution at the 2-position. The use of acetic acid as a solvent enhances protonation of the pyrazine nitrogen, facilitating nucleophilic attack by hydrazine. Yields range from 65% to 78%, with purity >95% confirmed via HPLC.
Key Variables:
-
Temperature: Elevated temperatures (>100°C) lead to side reactions, such as ring-opening or polymerization.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) reduce yields due to decreased hydrazine solubility.
Multi-Step Synthesis via Intermediate Formation
A patent-derived method (CN107383017B) outlines a multi-step route involving nitroso intermediates and reductive steps. While originally designed for ibrutinib synthesis, this approach adapts well to 2-Hydrazinyl-5-(4-phenoxyphenyl)pyrazine.
Nitroso Intermediate Reduction
The process begins with the synthesis of a nitroso precursor, 5-(4-phenoxyphenyl)pyrazine-2-nitroso, via nitrosation using sodium nitrite in acidic media. Subsequent reduction with iron powder or Pd/C in acetic acid yields the hydrazinyl derivative.
Advantages:
-
Higher regioselectivity (≥90%) compared to direct hydrazination.
Challenges:
-
Requires stringent control of pH and temperature to avoid over-reduction.
Cyclization Reactions
An alternative pathway involves constructing the pyrazine ring post-hydrazine incorporation. For example, reacting 4-phenoxyphenylacetonitrile with hydrazine under basic conditions forms a dihydropyrazine intermediate, which is oxidized to the aromatic pyrazine.
Yield: 70–75% after purification.
Alternative Synthetic Approaches
Hydrazine Derivatives as Precursors
Schiff base formation between 5-(4-phenoxyphenyl)pyrazine-2-carbaldehyde and hydrazine derivatives (e.g., thiosemicarbazides) offers a route to functionalized hydrazinyl compounds. For instance:
Conditions:
-
Solvent: Ethanol/water (1:1).
-
Catalyst: p-Toluenesulfonic acid (10 mol%).
Solvent and Catalyst Effects
Recent studies highlight the role of ionic liquids (e.g., [BMIM][BF₄]) in enhancing reaction rates and yields. A 2025 study demonstrated a 15% yield increase compared to traditional solvents.
Comparative Analysis of Methods
Q & A
Q. What are the recommended synthetic routes for preparing 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazine derivatives typically involves cyclization or condensation reactions. For example:
- Hydrazide Cyclization : Hydrazide intermediates (e.g., substituted benzoic acid hydrazides) can undergo cyclization using POCl₃ at elevated temperatures (120°C) to form pyrazine cores .
- Condensation with Aldehydes : Reacting pyrazine precursors with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux conditions in ethanol or acetic acid yields α,β-unsaturated ketones, which can be further functionalized .
- Hydrazine Incorporation : Hydrazinyl groups can be introduced via nucleophilic substitution or condensation with hydrazine derivatives under controlled pH and solvent conditions (e.g., ethanol/HCl) .
Q. Key Optimization Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Solvent | Ethanol, Acetic Acid |
| Catalyst | POCl₃, H₂SO₄ |
| Reaction Time | 4–12 hours |
Q. How can the structural integrity of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine be validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight consistency.
- X-ray Crystallography : Resolve π-stacking interactions in the pyrazine core and hydrazine geometry .
Advanced Questions
Q. What molecular interactions drive the binding of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine to protein targets, and how can these be experimentally probed?
Methodological Answer: Pyrazine derivatives interact via:
Q. Experimental Approaches :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Model interactions over time using software like GROMACS, validated against crystallographic data .
Q. How do electronic substituents on the phenoxyphenyl moiety influence the redox properties of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine in electrocatalytic applications?
Methodological Answer: Electron-withdrawing groups (EWGs) enhance electrophilicity, increasing catalytic activity for oxygen reduction reactions (ORR). For example:
- Cyclic Voltammetry (CV) : Measure redox potentials in alkaline electrolyte (e.g., 0.1 M KOH). EWGs shift potentials positively .
- Tafel Analysis : Correlate substituent Hammett constants (σ) with ORR kinetics.
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict charge transfer efficiency .
Q. Example Data :
| Substituent | Redox Potential (V vs. RHE) | Tafel Slope (mV/dec) |
|---|---|---|
| –OCH₃ (EDG) | 0.75 | 68 |
| –NO₂ (EWG) | 0.92 | 45 |
Q. What computational strategies are effective for modeling the excited-state dynamics of 2-hydrazinyl-5-(4-phenoxyphenyl)pyrazine, and how do they align with experimental spectra?
Methodological Answer:
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate vibronic coupling between S₁ and S₂ states using 24-mode Hamiltonians .
- TD-DFT : Calculate vertical excitation energies and compare with UV-Vis absorption spectra (error margin ±0.1 eV) .
- Phosphorescence Lifetimes : Model distance-dependent quenching near metallic surfaces using Förster resonance energy transfer (FRET) theory .
Validation : Match computed fluorescence/phosphorescence energies (e.g., 3.9 eV fluorescence) with experimental matrix-isolation data .
Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activities of pyrazine derivatives, such as growth inhibition versus enzymatic activation?
Methodological Answer:
- Dose-Dependent Effects : Pyrazines inhibit growth at picomolar doses (e.g., CAM assays) but may activate enzymes (e.g., carbonic anhydrase) at higher concentrations .
- Structural Variability : Minor substituent changes (e.g., –CH₃ vs. –Cl) alter binding modes. Use SAR studies to map activity cliffs .
- Assay Conditions : Control pH, redox environment, and co-solvents (e.g., DMSO) to minimize artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
